Stercobilinogen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Stercobilin: A Gut Microbiome Metabolite

Stercobilin is a brown pigment produced by gut bacteria during heme degradation. Heme is an iron-containing molecule found in red blood cells. As these cells die naturally, the body breaks down heme in the intestines with the help of gut microbiota. Stercobilinogen, the colorless precursor, is formed during this process and subsequently oxidized to Stercobilin in the gut lumen [].

Gut Health Marker

Stercobilin fecal excretion reflects bile pigment metabolism and gut motility. Lower levels of Stercobilin might indicate slower gut transit time, potentially associated with constipation or digestive issues []. Studies are ongoing to determine the sensitivity and specificity of Stercobilin as a gut health marker.

Potential Role in Chronic Diseases

Research suggests a link between Stercobilin levels and certain chronic diseases. For instance, one study observed lower fecal Stercobilin in a mouse model of autism spectrum disorder (ASD) []. However, more research is needed to understand the cause-and-effect relationship and potential implications for human health.

Future Directions:

Research on Stercobilin is evolving. Future investigations may explore its potential as:

- A biomarker for gut dysbiosis (imbalances in gut microbiota)

- A tool to assess the efficacy of interventions aimed at improving gut health

- A contributor to the understanding of chronic disease development

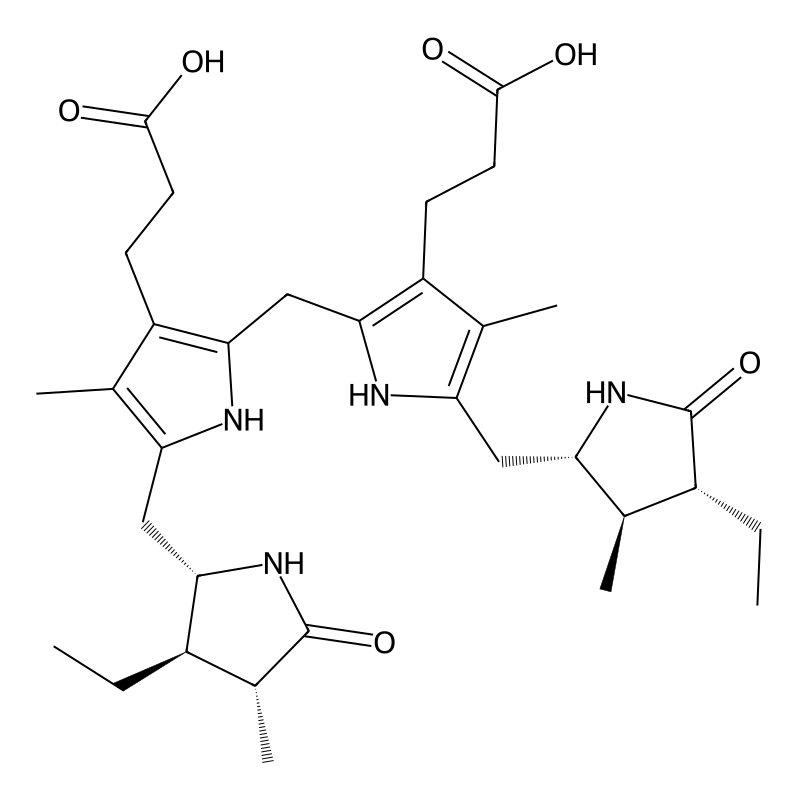

Stercobilinogen is a tetrapyrrole compound that serves as an important intermediate in the metabolism of heme. It is primarily produced in the intestines through the microbial reduction of urobilinogen, which itself is derived from bilirubin, a breakdown product of hemoglobin. Stercobilinogen is crucial for the formation of stercobilin, the pigment responsible for the characteristic brown color of human feces. The molecular formula of stercobilinogen is C33H48N4O6, with a molecular weight of approximately 596.8 g/mol .

Stercobilinogen undergoes several significant chemical transformations:

- Oxidation: This compound can be oxidized to form stercobilin, which contributes to the brown coloration of feces. The oxidation process typically involves reagents such as oxygen or hydrogen peroxide .

- Reduction: In anaerobic conditions, stercobilinogen can be reduced back to urobilinogen, which is another important metabolite in heme catabolism .

- Substitution Reactions: Stercobilinogen can also participate in various substitution reactions, leading to different derivatives depending on the reagents used .

Stercobilinogen plays a vital role in the gut microbiome, influencing human health through its metabolic pathways. It has been shown to have potential implications in disease mechanisms and treatment strategies. Notably, research suggests that stercobilin and related compounds may act as inhibitors of HIV-1 protease, indicating their potential therapeutic applications . Additionally, stercobilinogen's levels can serve as diagnostic markers for liver function and gastrointestinal disorders .

In humans, stercobilinogen is synthesized through a series of enzymatic reactions following the degradation of heme:

- Degradation of Heme: Heme is broken down by heme oxygenase into biliverdin and subsequently reduced to bilirubin by biliverdin reductase.

- Conjugation in the Liver: Bilirubin undergoes glucuronidation in the liver to form bilirubin diglucuronide, which is secreted into bile.

- Microbial Reduction: In the intestines, bilirubin diglucuronide is converted back to bilirubin and then further reduced by gut bacteria to produce urobilinogen, which can be reduced to stercobilinogen or directly converted to stercobilin .

Stercobilinogen has various applications across different fields:

- Medical Diagnostics: It serves as a marker for assessing liver function and diagnosing certain gastrointestinal diseases.

- Research Tool: In biochemical research, it aids studies related to heme metabolism and gut microbiota interactions .

- Industrial Use: Stercobilinogen and its derivatives are explored for use in dyes and pigments due to their color properties .

Recent studies have highlighted the interactions of stercobilinogen with various biological systems:

- Its role in modulating immune responses has been investigated, particularly regarding inflammatory pathways such as NF-kB activation .

- The potential for stercobilin and related compounds to inhibit HIV-1 protease suggests further exploration into their antiviral properties could yield significant therapeutic benefits .

Stercobilinogen shares similarities with several other compounds involved in heme metabolism:

| Compound | Description | Unique Features |

|---|---|---|

| Urobilinogen | A colorless product formed from bilirubin reduction; excreted in urine. | Directly involved in urine coloration. |

| Stercobilin | The oxidized form of stercobilinogen; responsible for fecal color. | Final product of stercobilinogen metabolism. |

| Bilirubin | Precursor to both urobilinogen and stercobilin; formed from heme breakdown. | Highly bound to plasma proteins; less soluble. |

| Mesobilirubinogen | Intermediate compound between urobilinogen and stercobilinogen. | Less common; often grouped under urobilinogens. |

Heme Catabolism Cascade

Heme catabolism initiates within macrophages of the reticuloendothelial system, where senescent erythrocytes are phagocytosed. Hemoglobin is dissociated into globin chains and heme, the latter undergoing oxidative cleavage by heme oxygenase. This reaction requires molecular oxygen and NADPH, yielding equimolar quantities of biliverdin-IXα, carbon monoxide, and ferrous iron [1] [2] [3].

Biliverdin-IXα, a green pigment, is subsequently reduced to bilirubin-IXα by biliverdin reductase, an enzyme dependent on NADPH [2] [3]. This unconjugated bilirubin binds to albumin for transport to hepatocytes, where it undergoes glucuronidation to form water-soluble conjugates [4] [5]. The liver excretes conjugated bilirubin into bile, directing it to the intestinal lumen for further processing [5] [7].

Bilirubin Degradation Mechanisms

Upon reaching the duodenum, conjugated bilirubin is hydrolyzed by bacterial β-glucuronidases, regenerating free bilirubin [4] [5]. Gut microbiota, particularly in the distal ileum and colon, then reduce bilirubin through sequential hydrogenation reactions. These anaerobic transformations yield three principal products:

- Urobilinogen: A dipyrrolic compound formed via symmetric cleavage.

- Stercobilinogen: A tetrapyrrolic compound resulting from asymmetric reduction.

- Mesobilinogen: An intermediate with structural similarity to urobilinogen [4] [5] [7].

Stercobilinogen constitutes approximately 50% of fecal urobilinoids under physiological conditions, though this proportion fluctuates with gut microbiota composition and transit time [5] [7].

Urobilinogen to Stercobilinogen Conversion Pathway

The conversion of urobilinogen to stercobilinogen involves microbial enzymes that catalyze pyrrole ring reduction and side-chain modification. Clostridium and Bacteroides species possess stereospecific reductases that hydrogenate the central methene bridge of urobilinogen, yielding stercobilinogen’s characteristic tetrahydro structure [4] [6]. This reaction is favored in alkaline colonic environments, where redox potentials (-200 to -300 mV) facilitate electron transfer [5] [7].

Notably, stercobilinogen and urobilinogen exist in dynamic equilibrium, with interconversion mediated by bacterial oxidoreductases. Competitive inhibition by bile acids and dietary fiber modulates this balance, influencing the ultimate distribution of urobilinoids in feces [6] [7].

Enterohepatic Circulation Dynamics

Approximately 10–20% of intestinal urobilinogens undergo passive reabsorption in the colon, entering the portal circulation [5] [7]. Hepatocytes efficiently extract these compounds, reconjugating them with glucuronic acid for biliary re-excretion. This enterohepatic recycling ensures minimal systemic accumulation of urobilinogens, though trace amounts (<1 mg/day) escape hepatic uptake and are excreted renally [4] [7].

Stercobilinogen, being less lipophilic than urobilinogen, exhibits limited reabsorption. Consequently, >90% of colonic stercobilinogen remains intraluminal, destined for oxidation to stercobilin [5] [7].

Oxidation Processes to Stercobilin

Stercobilinogen undergoes spontaneous oxidation upon exposure to colonic oxygen radicals, yielding stercobilin—a brown pigment responsible for the characteristic color of feces. This non-enzymatic process involves:

- Dehydrogenation: Loss of hydrogen atoms from the tetrapyrrole’s methine bridges.

- Conjugation: Formation of extended π-electron systems, enhancing light absorption in the 450–550 nm range [4] [5] [7].

The rate of oxidation correlates with colonic transit time; prolonged retention accelerates stercobilin formation, while rapid transit preserves stercobilinogen [6] [7]. Stercobilin’s insolubility prevents reabsorption, ensuring its exclusive fecal excretion [4] [6].

Microbial Ecology of Stercobilinogen-Producing Bacteria

Metagenomic screens of 12 791 human stool samples identified six bacterial orders that collectively account for more than ninety-five percent of sequences carrying stercobilinogen-relevant reductase genes [3] [4]. The community is strongly skewed toward the phylum Firmicutes, with Clostridiales members (for example Ruminococcus gnavus, Faecalibacterium prausnitzii and Roseburia intestinalis) dominating healthy adult guts [3] [5]. Strain-resolved cultivation confirms that several Proteobacteria and Bacteroidota lines can reduce bilirubin, but at > 100-fold lower frequencies than Firmicutes isolates [6] [7].

| Bacterial species (full taxonomic name) | Phylum | Experimental evidence of bilirubin → stercobilinogen pathway | Key genomic feature | Reference |

|---|---|---|---|---|

| Clostridioides difficile CD3 | Firmicutes | Fluorescence and mass-spectrometry detection of urobilinogen and downstream stercobilinogen | Bilirubin reductase gene (BilR) present | [8] [5] |

| Clostridium perfringens neonatal stool isolate | Firmicutes | Thin-layer chromatography and mass-spectrometry identification of urobilinogen congeners | High‐copy BilR plus auxiliary reductases | [6] [9] |

| Clostridium ramosum ATCC 25582 | Firmicutes | Whole-cell fluorescence assay positive for bilirubin reduction | BilR gene detected | [8] |

| Clostridium symbiosum DSM 934 | Firmicutes | Heterologous expression of its BilR confers activity in Escherichia coli | BilR gene cloned | [3] |

| Ruminococcus gnavus (Mediterraneibacter gnavus) | Firmicutes | Genome-encoded long BilR variant; activity confirmed in culture | BilR long isoform | [3] [4] |

| Faecalibacterium prausnitzii A2-165 | Firmicutes | Predicted BilR; production of urobilinogen detected ex vivo | BilR short isoform | [3] |

Bilirubin Reductase (BilR) Enzyme: Discovery and Characterisation

The catalytic gap between bilirubin and urobilinogen closed in 2023 when comparative genomics across 658 species pinpointed a previously unannotated member of the Old Yellow Enzyme family, now termed BilR [10] [8] [5].

- Active-site signature – an HGDR motif (histidine–glycine–aspartate–arginine) lines the hydride-accepting pocket; site-directed mutagenesis abolishes activity [11].

- Structure – AlphaFold models overlay with two-enoyl-coenzyme A reductase, suggesting flavin mononucleotide-mediated hydride transfer followed by proton donation from arginine [11].

- Biochemistry – purified BilR reduces bilirubin to colourless urobilinogen within ten minutes at 37 °C under strict anoxia; kinetic parameters: $$Km$$ ≈ 6 µM, $$V{max}$$ ≈ 4.2 nmol min⁻¹ mg⁻¹ protein [8].

- Population distribution – screening 7 960 metagenomes shows BilR in 99.3 percent of healthy adults but sharply lower in neonates and inflammatory bowel disease cohorts (Table 2) [8].

| Host cohort | Sample size | BilR-positive microbiomes (%) | Median BilR gene copies per million reads | Reference |

|---|---|---|---|---|

| Healthy adults (18–70 years) | 4 347 | 99.3 | 18.4 | [8] |

| Neonates (< 3 months) | 1 112 | 31.2 | 2.1 | [8] |

| Inflammatory bowel disease patients | 1 056 | 46.8 | 5.7 | [8] [5] |

Firmicutes Role in Bile Pigment Reduction

High concentrations of primary bile acids inhibit Gram-negative lineages but enrich Gram-positive Firmicutes that tolerate detergent stress through membrane adaptation [12]. Controlled rat feeding studies demonstrate that a five-fold increase in dietary cholic acid expands Firmicutes from fifty-four to ninety-eight percent of the gut community and coincides with a near ten-fold rise in faecal stercobilinogen [12]. Metatranscriptomics confirm coordinated up-regulation of BilR and secondary bile-acid 7-alpha dehydroxylase genes, indicating that bile acids and bilirubin act as dual terminal electron acceptors for these anaerobes [5].

Clostridial Species’ Metabolic Activity

Clostridial taxa provide the deepest mechanistic insight:

Clostridium perfringens neonatal isolate reduces unconjugated bilirubin to a series of colourless tetrapyrroles but stops at urobilinogen; oxidation on plate exposure yields stercobilinogen and stercobilin [6]. Parallel incubations with bilirubin ditaurate uncovered three novel taurine-conjugated urobilinoids, showing that this organism can process sulphated pigments without prior de-conjugation [9].

Clostridioides difficile strain CD3 harbours a short BilR–BilS operon; deletion of BilR abolishes bilirubin disappearance, confirming its essential role [11].

Clostridium ramosum displays strain-specific activity: thirty-six percent of sequenced isolates possess BilR, explaining variable stercobilinogen yields reported in culture surveys [8].

Collectively, Clostridial genomes encode auxiliary redox enzymes (for example NADH-dependent flavin oxidoreductases) that recycle reduced flavin mononucleotide generated during bilirubin turnover, coupling pigment reduction to energy conservation [6].

Microbiome Composition Effects on Stercobilinogen Production

Longitudinal faecal-omics reveal that stercobilinogen output varies with community context:

- Infancy – BilR gene carriage increases from thirty-one to seventy-five percent during the first six months as Firmicutes colonise the sterile neonatal intestine, paralleling the transition from pale-yellow meconium to brown stool [8].

- Inflammatory bowel disease – dysbiosis marked by loss of Firmicutes and expansion of Proteobacteria halves BilR prevalence and lowers faecal stercobilinogen by forty percent, contributing to bilirubin accumulation and icteric flares in active disease [5].

- Antibiotic exposure – broad-spectrum courses that eliminate Clostridiales reduce urobilinogen and stercobilinogen excretion below the detector limit within forty-eight hours; rebound occurs only after recolonisation by BilR carriers [2] [7].

- Bile-acid-rich diets – humanised-mouse experiments show that enriching feed with cholic and chenodeoxycholic acids promotes Firmicutes bloom, elevating stercobilinogen flux and lowering systemic unconjugated bilirubin by twenty-two percent [12] [13].